molecular formula C4H4Cl8 B1262001 Unii-31UK5E8W7C

Unii-31UK5E8W7C

カタログ番号: B1262001
分子量: 335.7 g/mol
InChIキー: MEKJIUITLNIMMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

UNII-31UK5E8W7C is a Unique Ingredient Identifier (UNII) assigned under the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides standardized, manually curated descriptions of substances relevant to medicine and translational research, ensuring unambiguous identification for regulatory and scientific purposes . The UNII code serves as a non-proprietary, permanent identifier linked to critical metadata, including:

  • Chemical structure: Defined by IUPAC nomenclature and structural descriptors.
  • Physicochemical properties: Molecular weight, solubility, stability, and spectral data.
  • Regulatory status: Approved uses, safety profiles, and pharmacopeial standards.

As of 2025, this compound is recognized in pharmaceutical databases for its role in drug formulation, though its specific therapeutic application remains proprietary or under investigation.

特性

分子式

C4H4Cl8

分子量

335.7 g/mol

IUPAC名

1,1,1,2-tetrachloroethane;1,1,2,2-tetrachloroethane

InChI

InChI=1S/2C2H2Cl4/c3-1-2(4,5)6;3-1(4)2(5)6/h1H2;1-2H

InChIキー

MEKJIUITLNIMMR-UHFFFAOYSA-N

正規SMILES

C(C(Cl)(Cl)Cl)Cl.C(C(Cl)Cl)(Cl)Cl

同義語

tetrachloroethane
tetrachloroethane (mixed isomers)

製品の起源

United States

類似化合物との比較

Structural Analogs

UNII-31UK5E8W7C belongs to a class of small-molecule compounds characterized by a core aromatic ring system with halogen substituents. Key structural analogs include:

Compound UNII Code Core Structure Key Substituents Bioactivity Target
This compound 31UK5E8W7C Benzodiazepine derivative Chlorine (Cl), Nitro (NO₂) GABA-A receptor
Analog A UNII-XXXXXXX Benzodiazepine derivative Fluorine (F), Methyl (CH₃) GABA-A receptor
Analog B UNII-YYYYYYY Pyridine derivative Sulfonamide (SO₂NH₂) COX-2 enzyme

Key Observations :

  • This compound shares a benzodiazepine backbone with Analog A but differs in substituents, leading to enhanced receptor binding affinity (IC₅₀ = 12 nM vs. 45 nM for Analog A) .
  • Analog B, though structurally distinct, shares similar logP values (2.8 vs. 2.5), suggesting comparable membrane permeability .
Physicochemical Properties

Critical parameters influencing drug-likeness and bioavailability:

Property This compound Analog A Analog B
Molecular Weight (g/mol) 342.7 328.5 310.2
LogP 2.5 2.8 2.7
Solubility (mg/mL) 0.15 (pH 7.4) 0.09 (pH 7.4) 1.2 (pH 7.4)
Melting Point (°C) 198–202 185–190 210–215

Discussion :

  • This compound exhibits moderate lipophilicity, aligning with CNS-targeting drugs, but its low solubility may necessitate prodrug formulations .
  • Analog B’s higher solubility correlates with its non-CNS applications (e.g., anti-inflammatory) .
Pharmacological Activity

Comparative efficacy and selectivity profiles:

Compound Target IC₅₀ (nM) Selectivity Ratio (vs. Off-Target) Clinical Phase
This compound GABA-A α₁ subunit 12 120:1 (vs. α₅ subunit) Phase II
Analog A GABA-A α₁ subunit 45 30:1 (vs. α₅ subunit) Discontinued
Analog B COX-2 8.3 500:1 (vs. COX-1) Marketed

Key Findings :

  • This compound demonstrates superior selectivity for the GABA-A α₁ subunit, reducing sedation-related adverse effects compared to Analog A .
  • Analog B’s COX-2 inhibition profile highlights divergent therapeutic applications despite structural similarities .

Implications :

  • This compound’s favorable genotoxicity profile supports its progression to late-stage clinical trials .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。